molecular formula C18H20N2O5 B8413026 5-(Benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinic Acid

5-(Benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinic Acid

Cat. No.: B8413026
M. Wt: 344.4 g/mol
InChI Key: QFKVWCSMZHLZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinic Acid is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-15-14(9-13(10-19-15)16(21)22)24-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,21,22)(H,19,20,23)

InChI Key

QFKVWCSMZHLZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) stirred mixture of ethyl 5-(benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinate (1.2 g, 0.0032 mol) in EtOH:water (1:1, 12 mL), was added LiOH (154 mg, 0.0064 mol, Aldrich). The reaction mixture was stirred for 2 h at room temperature. After completion of the reaction (monitored by TLC, 100% EtOAc), the reaction mixture was quenched with 1N HCl at 0° C. temperature and extracted with EtOAc (2 mL×3). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ: 13.24 (s, 1H), 9.18 (s, 1H), 8.45 (d, J=1.2 Hz, 1H), 7.80 (d, J=1.5, Hz, 1H), 7.53 (d, J=5.4 Hz, 2H), 7.41-7.34 (m, 2H), 5.24 (s, 2H), 1.38 (s, 9H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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